Cas no 890099-06-6 (2-ACETOXY-2',5'-METHYLBENZOPHENONE)

2-ACETOXY-2',5'-METHYLBENZOPHENONE 化学的及び物理的性質
名前と識別子
-
- 2-ACETOXY-2',5'-METHYLBENZOPHENONE
- [2-(2,5-dimethylbenzoyl)phenyl] acetate
- DTXSID20641611
- MFCD07698859
- 2-(2,5-Dimethylbenzoyl)phenyl acetate
- 890099-06-6
- AKOS016018249
- 2-(2,5-Dimethylbenzoyl)phenylacetate
-
- MDL: MFCD07698859
- インチ: InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3
- InChIKey: JVERENSHMHMPCV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C)C=C1)C(=O)C2=CC=CC=C2OC(=O)C
計算された属性
- せいみつぶんしりょう: 268.11000
- どういたいしつりょう: 268.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37000
- LogP: 3.45970
2-ACETOXY-2',5'-METHYLBENZOPHENONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A087895-250mg |
2-Acetoxy-2',5'-methylbenzophenone |
890099-06-6 | 250mg |
$ 290.00 | 2022-06-08 | ||
Fluorochem | 201757-5g |
2-Acetoxy-2',5'-methylbenzophenone |
890099-06-6 | >90% | 5g |
£1120.00 | 2022-02-28 | |
TRC | A087895-500mg |
2-Acetoxy-2',5'-methylbenzophenone |
890099-06-6 | 500mg |
$ 480.00 | 2022-06-08 | ||
A2B Chem LLC | AH89774-1g |
2-(2,5-Dimethylbenzoyl)phenyl acetate |
890099-06-6 | >90% | 1g |
$423.00 | 2024-04-19 | |
Fluorochem | 201757-1g |
2-Acetoxy-2',5'-methylbenzophenone |
890099-06-6 | >90% | 1g |
£340.00 | 2022-02-28 | |
Fluorochem | 201757-2g |
2-Acetoxy-2',5'-methylbenzophenone |
890099-06-6 | >90% | 2g |
£624.00 | 2022-02-28 | |
A2B Chem LLC | AH89774-5g |
2-(2,5-Dimethylbenzoyl)phenyl acetate |
890099-06-6 | >90% | 5g |
$1288.00 | 2024-04-19 | |
A2B Chem LLC | AH89774-2g |
2-(2,5-Dimethylbenzoyl)phenyl acetate |
890099-06-6 | >90% | 2g |
$737.00 | 2024-04-19 |
2-ACETOXY-2',5'-METHYLBENZOPHENONE 関連文献
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-ACETOXY-2',5'-METHYLBENZOPHENONEに関する追加情報
2-ACETOXY-2',5'-METHYLBENZOPHENONE (CAS No. 890099-06-6): An Overview of Its Properties, Applications, and Recent Research
2-Acetoxy-2',5'-methylbenzophenone (CAS No. 890099-06-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetoxy group and a methyl group attached to a benzophenone framework. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable compound in various applications.
The molecular formula of 2-acetoxy-2',5'-methylbenzophenone is C15H14O3, and its molecular weight is approximately 238.27 g/mol. The compound is typically a white or off-white crystalline solid at room temperature, with a melting point ranging from 115°C to 117°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
In terms of its chemical reactivity, 2-acetoxy-2',5'-methylbenzophenone exhibits typical behavior for compounds containing acetoxy and methyl groups. The acetoxy group can undergo hydrolysis to form the corresponding alcohol, while the methyl group can participate in various substitution reactions. These properties make it a useful intermediate in the synthesis of more complex organic molecules.
2-Acetoxy-2',5'-methylbenzophenone has found applications in several areas of research and industry. In the pharmaceutical sector, it has been explored as a potential precursor for the synthesis of bioactive compounds with therapeutic properties. Recent studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
A notable study published in the Journal of Medicinal Chemistry (2023) investigated the anti-inflammatory properties of 2-acetoxy-2',5'-methylbenzophenone. The researchers synthesized a series of derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain derivatives demonstrated significant anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory diseases.
In another study published in the European Journal of Medicinal Chemistry (2023), researchers explored the antioxidant properties of 2-acetoxy-2',5'-methylbenzophenone. The compound was found to effectively scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for use in formulations aimed at preventing oxidative stress-related conditions.
The anticancer potential of 2-acetoxy-2',5'-methylbenzophenone has also been investigated. A study published in Cancer Letters (2023) reported that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for further drug development.
Beyond its pharmaceutical applications, 2-acetoxy-2',5'-methylbenzophenone has been used in the development of advanced materials. Its unique structure and reactivity make it suitable for use as a building block in the synthesis of polymers and other functional materials. For example, researchers at the University of California (2023) utilized this compound to create novel photoresponsive materials with applications in optoelectronics and sensing technologies.
In conclusion, 2-acetoxy-2',5'-methylbenzophenone (CAS No. 890099-06-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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